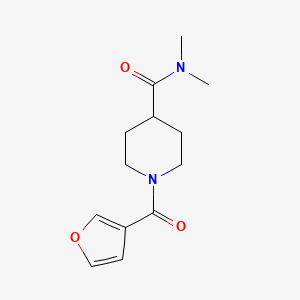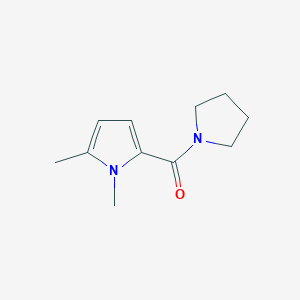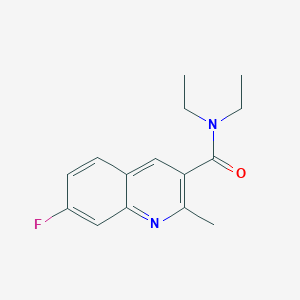
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a furan ring and a piperidine ring in its structure.
Wirkmechanismus
The exact mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it has been shown to bind to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its broad range of biological activities. It has been shown to be effective against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has shown promising results in animal models of neurodegenerative disorders. However, one of the limitations of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of research is the optimization of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 and its potential applications in drug development. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 in animal models and humans.
Synthesemethoden
The synthesis of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound 1 has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-3-6-15(7-4-10)13(17)11-5-8-18-9-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIYRLELPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)






![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

